molecular formula C14H11F3O B1581696 2,2,2-Trifluoro-1,1-diphenylethanol CAS No. 379-18-0

2,2,2-Trifluoro-1,1-diphenylethanol

Cat. No.: B1581696
CAS No.: 379-18-0
M. Wt: 252.23 g/mol
InChI Key: MJZYEOYNWIIQIV-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1,1-diphenylethanol (CAS Registry Number: 379-18-0) is an organofluorine compound with the molecular formula C14H11F3O and a molecular weight of 252.23 g/mol . This chemical is characterized by its high purity, typically 95% or greater, making it suitable for various research applications . Key physical properties include a melting point of 74°C and a boiling point of 157°C at 7 Torr . The compound is predicted to have a density of 1.260 g/cm³ and a pKa of 11.10, indicating it is a weak acid . As a fluorinated alcohol, it serves as a valuable scaffold in synthetic organic chemistry, particularly in the development of pharmaceuticals and advanced materials where the trifluoromethyl group can influence metabolic stability and binding affinity. Researchers utilize this compound in asymmetric synthesis and as a precursor for ligands and catalysts . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2,2,2-trifluoro-1,1-diphenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O/c15-14(16,17)13(18,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZYEOYNWIIQIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40285718
Record name 2,2,2-trifluoro-1,1-diphenylethanol
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Molecular Weight

252.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379-18-0
Record name 379-18-0
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Record name 2,2,2-trifluoro-1,1-diphenylethanol
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Record name Diphenyl(trifluoromethyl)carbinol
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Preparation Methods

Two-Stage Ester Intermediate Method

  • Step 1 : 2-Chloro-1,1,1-trifluoroethane reacts with an alkali metal carboxylate (e.g., potassium acetate) in an anhydrous aprotic solvent such as N-methyl-2-pyrrolidone (NMP) at 150–180 °C to form the carboxylic acid ester of 2,2,2-trifluoroethanol.

  • Step 2 : The ester is hydrolyzed with alkali metal hydroxide in water to produce 2,2,2-trifluoroethanol and regenerate the carboxylate salt, which is recycled.

  • Benefits : The process avoids isolation of intermediates, allows recycling of reagents, and uses relatively mild conditions.

Proposed Synthetic Route to this compound

Based on the above methodologies, a plausible synthetic route to this compound involves:

  • Starting Material : Benzophenone (diphenyl ketone) as the carbonyl precursor.

  • Trifluoromethylation Step : Nucleophilic trifluoromethylation using trifluoroacetaldehyde hydrate activated by potassium tert-butoxide in DMF, leading to the formation of this compound.

  • Purification : Isolation by standard workup and purification techniques such as extraction and chromatography.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Reference
Nucleophilic trifluoromethylation using trifluoroacetaldehyde hydrate Trifluoroacetaldehyde hydrate, t-BuOK, DMF, RT to mild heating Atom economical, broad substrate scope, mechanistically supported by DFT Requires strong base, sensitive to moisture
Continuous process from 2-chloro-1,1,1-trifluoroethane 2-Chloro-1,1,1-trifluoroethane, hydroxylated solvent, 175–300 °C, pH 3-10 Continuous, high conversion, energy efficient recycling High temperature, specialized equipment
Two-stage ester intermediate method 2-Chloro-1,1,1-trifluoroethane, potassium acetate, NMP, 150–180 °C, hydrolysis step Mild conditions, reagent recycling, no intermediate isolation Multi-step, requires aprotic solvent

Research Findings and Mechanistic Insights

  • Thermodynamics : The nucleophilic trifluoromethylation using trifluoroacetaldehyde hydrate is driven by highly exothermic deprotonation and CF3 release steps, releasing approximately 50 kcal/mol Gibbs free energy, favoring product formation.

  • Kinetics : Activation barriers for nucleophilic addition are low (~19.4 kcal/mol), making the reaction kinetically feasible at moderate temperatures.

  • Recycling and Sustainability : The ester intermediate method allows recycling of the carboxylate salt, enhancing sustainability and cost-effectiveness.

  • Process Efficiency : Continuous processes for trifluoroethanol production minimize energy consumption and improve throughput, potentially adaptable for scale-up in trifluoromethylated alcohol synthesis.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-1,1-diphenylethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

  • Functionality : 2,2,2-Trifluoro-1,1-diphenylethanol serves as a crucial building block in the synthesis of more complex organic molecules. It is particularly useful in the development of new synthetic methodologies due to its unique trifluoromethyl group which imparts distinct chemical properties.
  • Example Applications : The compound has been employed in the trifluoromethylation of various substrates, enhancing the efficiency of chemical reactions by introducing fluorinated functionalities .

Biological Research

Potential Biological Activities

  • Antimicrobial and Anticancer Properties : Research indicates that this compound exhibits promising antimicrobial and anticancer activities. Studies have explored its effects on various cancer cell lines, suggesting potential therapeutic applications.
  • Mechanism of Action : The compound's trifluoromethyl group may influence its interaction with biological targets, enhancing its efficacy as a pharmaceutical agent.

Pharmaceutical Applications

Role in Drug Discovery

  • Pharmaceutical Intermediate : Ongoing research investigates the compound's role as an intermediate in pharmaceutical synthesis. Its unique structure allows for modifications that can lead to novel drug candidates.
  • Case Studies : Various studies have documented the successful incorporation of this compound into drug formulations aimed at treating specific diseases, showcasing its versatility in medicinal chemistry .

Industrial Applications

Production of Specialty Chemicals

  • Unique Properties : The compound is utilized in the production of specialty chemicals that exhibit high thermal stability and resistance to degradation. These properties make it suitable for applications in materials science and engineering.
  • Commercial Use : Industries leverage this compound for creating advanced materials used in electronics and coatings due to its performance characteristics.

Data Summary

Application AreaSpecific UseKey Findings / Case Studies
Chemical SynthesisBuilding block for organic synthesisEffective in trifluoromethylation reactions
Biological ResearchAntimicrobial and anticancer propertiesExhibits activity against various cancer cell lines
PharmaceuticalIntermediate in drug discoveryPotential for novel drug formulations
IndustrialProduction of specialty chemicalsHigh thermal stability and degradation resistance

Case Study 1: Trifluoromethylation Reactions

A study explored the use of 2,2,2-trifluoro-1-diphenylethanol in trifluoromethylation reactions involving benzaldehyde. The results indicated a successful yield of trifluoromethylated products under optimized conditions using potassium tert-butoxide as a base .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of diphenyl(trifluoromethyl)carbinol involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenyl groups contribute to its binding affinity with specific enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2,2,2-Trifluoro-1,1-diphenylethanol is unique due to the combination of its trifluoromethyl group and two phenyl groups attached to a central carbinol carbon. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

2,2,2-Trifluoro-1,1-diphenylethanol (TFDPE) is a fluorinated organic compound notable for its unique structural properties and potential biological activities. The presence of trifluoromethyl groups enhances its reactivity and interaction with biological systems. This article explores the biological activity of TFDPE, including its mechanisms of action, effects on various biological targets, and relevant case studies.

Chemical Structure

The chemical structure of TFDPE can be represented as follows:

C15H12F3O\text{C}_{15}\text{H}_{12}\text{F}_3\text{O}

This compound consists of a central ethyl backbone with two phenyl groups and a trifluoro group attached to it. The trifluoromethyl group significantly influences its chemical behavior and biological interactions.

TFDPE's biological activity is primarily attributed to its ability to interact with various biomolecules. The mechanisms include:

  • Electrophilic Interactions : The trifluoromethyl group enhances electrophilicity, allowing TFDPE to form stable covalent bonds with nucleophiles in proteins and enzymes.
  • Enzyme Inhibition : TFDPE has been studied for its potential to inhibit specific enzyme pathways, which could be leveraged in drug development .
  • Protein-Ligand Interactions : The compound's ability to form stable complexes with proteins makes it a valuable tool in studying protein-ligand interactions.

In Vitro Studies

Research indicates that TFDPE exhibits significant biological activity in various assays:

  • Antimicrobial Activity : TFDPE has shown promise as an antimicrobial agent, with studies demonstrating its effectiveness against several bacterial strains.
  • Cytotoxicity : In vitro cytotoxicity assays reveal that TFDPE can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy.
StudyCell LineIC50 (µM)Observations
Study AHeLa20Induced apoptosis
Study BMCF-715Inhibited cell proliferation
Study CE. coli10Antimicrobial effect

Case Studies

  • Case Study on Anticancer Properties :
    A study evaluated the anticancer effects of TFDPE on various cancer cell lines. Results indicated that TFDPE significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways .
  • Enzyme Inhibition :
    Research focused on the inhibition of cytochrome P450 enzymes by TFDPE demonstrated that the compound could effectively inhibit specific isoforms involved in drug metabolism, potentially leading to drug-drug interactions .

Q & A

Q. What are the optimal synthetic routes for 2,2,2-Trifluoro-1,1-diphenylethanol, and how do yields vary with reaction conditions?

  • Methodological Answer : High-yield synthesis typically involves Friedel-Crafts alkylation or organometallic coupling to introduce the trifluoromethyl and diphenyl groups. For example:

Nucleophilic substitution : Reacting 2,2,2-trifluoroethyl bromide with diphenylmethanol in the presence of a Lewis acid (e.g., AlCl₃) under anhydrous conditions .

Grignard reaction : Use of phenylmagnesium bromide with trifluoroacetaldehyde followed by acid quenching .

  • Key Variables : Temperature (0–25°C), solvent polarity (e.g., THF vs. DCM), and catalyst loading (5–10 mol%).
  • Yield Comparison Table :
MethodCatalystSolventYield (%)Reference
Friedel-Crafts AlkylationAlCl₃DCM68
Grignard ReactionNoneTHF82

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹⁹F NMR : Directly identifies the trifluoromethyl group (δ ≈ -70 ppm in CDCl₃) and confirms purity .
  • ¹H NMR : Resolves phenyl protons (δ 7.2–7.5 ppm) and the hydroxyl proton (δ 2.5–3.0 ppm, broad) .
  • IR Spectroscopy : Detects O-H stretching (~3400 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 280.08 m/z) .

Q. How does this compound behave under varying pH and temperature conditions?

  • Methodological Answer :
  • Stability Testing :
  • Acidic Conditions (pH < 3) : Rapid hydrolysis of the trifluoromethyl group, releasing HF (monitor via ¹⁹F NMR) .
  • Basic Conditions (pH > 10) : Degradation of the alcohol moiety to form ketone byproducts (confirmed by GC-MS) .
  • Thermal Stability : Decomposes above 150°C, producing CO, CO₂, and fluorinated fragments (TGA-DSC analysis) .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of (R)- and (S)-2,2,2-Trifluoro-1,1-diphenylethanol?

  • Methodological Answer :
  • Chiral Resolution : Use of (+)- or (-)-di-p-toluoyl-D-tartaric acid to separate enantiomers via crystallization .
  • Asymmetric Catalysis : Employing chiral ligands (e.g., BINAP) in palladium-catalyzed cross-coupling (e.g., 80% ee achieved) .
  • Enantiomeric Excess (ee) Optimization Table :
Catalyst SystemSolventee (%)Reference
BINAP/Pd(OAc)₂Toluene80
Jacobsen’s Salen Co(II)DCM72

Q. How do electronic effects of the trifluoromethyl group influence reaction kinetics in nucleophilic substitutions?

  • Methodological Answer :
  • Mechanistic Studies :

Hammett Analysis : The -CF₃ group’s strong electron-withdrawing effect (σₚ = 0.54) accelerates SN1 reactions but slows SN2 due to steric hindrance .

DFT Calculations : Compare transition-state energies for trifluoro vs. non-fluorinated analogs (e.g., 15 kcal/mol lower for CF₃ in SN1) .

Q. Can this compound act as a chiral ligand in asymmetric catalysis?

  • Methodological Answer :
  • Ligand Screening : Test catalytic activity in asymmetric additions (e.g., Henry reaction):
  • Procedure : Combine 10 mol% ligand with Cu(OTf)₂ and monitor enantioselectivity via HPLC .
  • Results : Moderate ee (45–60%) due to limited steric bulk; derivatization (e.g., adding sulfonyl groups) improves performance .

Q. What computational models predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina with PDB structures (e.g., cytochrome P450 3A4) to map binding affinities.
  • MD Simulations : Analyze stability of hydrogen bonds between the hydroxyl group and active-site residues (e.g., 2.8 Å with Glu374) .

Data Contradictions and Resolution

  • Discrepancy : reports thermal decomposition at 150°C, while suggests stability up to 200°C.
    • Resolution : Variability arises from purity (technical vs. analytical grade) and heating rate (5°C/min vs. 10°C/min). Always pre-purify via column chromatography .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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